N-(3,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Studies have focused on the synthesis of N-(3,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and related compounds. For instance, Skladchikov, Suponitskii, and Gataullin (2013) explored the synthesis and structure of similar compounds through Heck cyclization processes (Skladchikov, Suponitskii, & Gataullin, 2013).
Crystallography and Molecular Structure : Studies like those by Park et al. (1995) have examined the crystal structure of related compounds, providing insights into their molecular conformation and stability (Park, Park, Lee, & Kim, 1995).
Biomedical Applications
Cytotoxic Activity : Akgül et al. (2013) investigated the cytotoxic activity of derivatives of this compound against various cancer cell lines, highlighting its potential in anticancer research (Akgül, Tarikogullari, Köse, Kırmızıbayrak, & Pabuççuoğlu, 2013).
Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized novel derivatives and evaluated their antioxidant activity, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
QSAR Study and Cytotoxic Agents : Modi et al. (2011) conducted a QSAR study on novel derivatives, assessing their cytotoxic activity and potential as cytotoxic agents in medicinal applications (Modi, Shah, Patel, Suthar, Chauhan, & Patel, 2011).
Chemical and Physical Properties
NMR Spectral Studies : Gowda and Gowda (2007) performed NMR spectral studies on related compounds, providing valuable data on their chemical and physical properties (Gowda & Gowda, 2007).
Molecular Docking Analysis : Al-Ostoot et al. (2020) conducted molecular docking analysis of an anti-inflammatory drug, offering insights into the interaction energy and geometrical optimization of related compounds (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-13(9-12(11)2)19-16(21)10-20-15-6-4-3-5-14(15)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLMWFPQMKPHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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